molecular formula C9H12ClFSi B7779410 1-(Trimethylsilyl)-3-chloro-5-fluorobenzene

1-(Trimethylsilyl)-3-chloro-5-fluorobenzene

Cat. No.: B7779410
M. Wt: 202.73 g/mol
InChI Key: KNHRUNOQTYFHGP-UHFFFAOYSA-N
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Description

1-(Trimethylsilyl)-3-chloro-5-fluorobenzene is an organosilicon compound characterized by the presence of a trimethylsilyl group, a chlorine atom, and a fluorine atom attached to a benzene ring

Preparation Methods

The synthesis of 1-(Trimethylsilyl)-3-chloro-5-fluorobenzene typically involves the introduction of the trimethylsilyl group to a benzene ring substituted with chlorine and fluorine. One common method is the reaction of 3-chloro-5-fluorobenzene with trimethylsilyl chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

1-(Trimethylsilyl)-3-chloro-5-fluorobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or alkoxides under appropriate conditions. For example, reacting with sodium methoxide can yield 1-(Trimethylsilyl)-3-methoxy-5-fluorobenzene.

    Oxidation and Reduction: The compound can undergo oxidation reactions to introduce functional groups such as hydroxyl or carbonyl groups. Reduction reactions can be used to remove the chlorine or fluorine atoms, depending on the reagents and conditions used.

    Coupling Reactions: The trimethylsilyl group can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form biaryl compounds. This is particularly useful in the synthesis of complex organic molecules.

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction .

Scientific Research Applications

1-(Trimethylsilyl)-3-chloro-5-fluorobenzene has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules. The trimethylsilyl group serves as a protecting group for hydroxyl and amine functionalities, allowing for selective reactions at other sites on the molecule.

    Materials Science: The compound is used in the development of novel materials, including polymers and copolymers.

    Pharmaceutical Research:

Mechanism of Action

The mechanism of action of 1-(Trimethylsilyl)-3-chloro-5-fluorobenzene in chemical reactions involves the activation of the benzene ring by the electron-withdrawing effects of the chlorine and fluorine atoms. This makes the ring more susceptible to nucleophilic attack, facilitating substitution reactions. The trimethylsilyl group can also stabilize reaction intermediates through hyperconjugation and inductive effects, thereby influencing the reaction pathways and outcomes .

Comparison with Similar Compounds

1-(Trimethylsilyl)-3-chloro-5-fluorobenzene can be compared with other similar compounds such as:

The presence of both chlorine and fluorine atoms in this compound makes it unique in terms of its reactivity and the types of reactions it can undergo, providing a versatile tool for chemists in various fields.

Properties

IUPAC Name

(3-chloro-5-fluorophenyl)-trimethylsilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClFSi/c1-12(2,3)9-5-7(10)4-8(11)6-9/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNHRUNOQTYFHGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C1=CC(=CC(=C1)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClFSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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